Excisanin A

Cytotoxicity ent-Kaurane Diterpenoids Leukemia

Excisanin A (CAS 78536-37-5) features a unique 1α,7α,12α,14β hydroxylation pattern that critically governs target engagement—SAR confirms 12-O-acetylation enhances P388 cytotoxicity (IC50 1.8→0.9 µM). Validated in vivo: 58% Hep3B xenograft tumor reduction at 20 mg/kg/day; 71% MDA-MB-231 invasion inhibition at 40 µM. Its dual AKT/β-catenin pathway suppression makes it an irreplaceable benchmark for anti-metastatic screening and a privileged scaffold for semi-synthetic analog development. Procure ≥98% purity for reproducible biological readouts.

Molecular Formula C20H30O5
Molecular Weight 350.4 g/mol
CAS No. 78536-37-5
Cat. No. B198228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExcisanin A
CAS78536-37-5
Synonyms1,7,12,14-tetrahydroxykaur-16-en-15-one (1alpha,7alpha,12alpha,14R)
excisanin A
Molecular FormulaC20H30O5
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC1(CCC(C2(C1CC(C34C2CC(C(C3O)C(=C)C4=O)O)O)C)O)C
InChIInChI=1S/C20H30O5/c1-9-15-10(21)7-12-19(4)11(18(2,3)6-5-13(19)22)8-14(23)20(12,16(9)24)17(15)25/h10-15,17,21-23,25H,1,5-8H2,2-4H3/t10-,11+,12-,13-,14+,15+,17+,19+,20-/m0/s1
InChIKeyNFENNPKUXFGPST-VBSVUCAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Excisanin A (CAS 78536-37-5) as an ent-Kaurane Diterpenoid Reference Standard


Excisanin A (CAS 78536-37-5) is a naturally occurring ent-kaurane diterpenoid first isolated from Rabdosia excisa [1]. The compound features a tetracyclic skeleton with four hydroxyl groups (1α,7α,12α,14β) and an α,β-unsaturated ketone moiety [2]. As a member of the Isodon/Rabdosia diterpenoid family, excisanin A serves as a well-characterized reference standard for quality control in plant extract analysis via RP-HPLC [3] and as a synthetic scaffold for semi-synthetic analog development [4]. Its molecular formula is C20H30O5 with a molecular weight of 350.45 g/mol .

Why Excisanin A Cannot Be Substituted with Generic ent-Kaurane Diterpenoids in Targeted Research


The ent-kaurane diterpenoid class encompasses numerous structurally related compounds from Rabdosia/Isodon species, including kamebakaurin, kamebanin, rabdokunmin C, and glaucocalyxin A, all sharing the same tetracyclic core. However, the hydroxylation pattern, particularly at positions 1, 7, 12, and 14 in excisanin A, critically dictates its biological target engagement and potency profile [1]. Structure-activity relationship (SAR) studies have demonstrated that modifications to these hydroxyl groups—such as acylation at the 1-O or 12-O positions—dramatically alter cytotoxic activity against P388 murine leukemia cells compared to the parent compound [2]. Furthermore, excisanin A exhibits a distinctive dual mechanism of action: inhibition of AKT signaling in Hep3B hepatocellular carcinoma and MDA-MB-453 breast cancer cells [3], alongside suppression of integrin β1/FAK/PI3K/AKT/β-catenin-mediated invasion in MDA-MB-231 and SKBR3 breast cancer cells [4]. These pathway-specific activities are not generalizable to all ent-kaurane diterpenoids and cannot be reliably extrapolated from the presence of the kaurane skeleton alone. The quantitative evidence presented in Section 3 establishes that excisanin A possesses a unique potency and selectivity fingerprint relative to its closest structural analogs, making generic substitution unsuitable for studies requiring precise and reproducible biological outcomes.

Excisanin A Comparative Performance Metrics Against Structurally Related Analogs


Excisanin A Demonstrates Superior Cytotoxic Potency Over Kamebakaurin and Kamebanin in P388 Leukemia Cells

A structure-activity relationship (SAR) study evaluated the cytotoxicity of excisanin A and its closest natural analogs, kamebakaurin and kamebanin, against P388 murine leukemia cells. Excisanin A exhibited a cytotoxic IC50 value of 1.8 µM, demonstrating higher potency than kamebakaurin (IC50: 3.5 µM) and kamebanin (IC50: 4.2 µM) [1]. The study further established that the presence and spatial orientation of the hydroxyl groups at positions 1, 7, 12, and 14 in excisanin A contribute to this enhanced activity, as synthetic acylation at the 12-O position further increased potency (12-O-acetyl excisanin A IC50: 0.9 µM) [1].

Cytotoxicity ent-Kaurane Diterpenoids Leukemia

Excisanin A Exhibits AKT Pathway Inhibition and In Vivo Tumor Suppression at Clinically Relevant Doses

In a study evaluating the anti-tumor efficacy of excisanin A, treatment of Hep3B hepatocellular carcinoma cells resulted in a significant reduction in phosphorylated AKT levels, with densitometric analysis showing a decrease of 67% at 20 µM compared to vehicle control [1]. In a Hep3B xenograft mouse model, daily intraperitoneal administration of excisanin A at 20 mg/kg for 21 days reduced tumor volume by 58% relative to the control group (control: 1250 ± 150 mm³; treated: 525 ± 80 mm³) [1]. Importantly, excisanin A also sensitized Hep3B cells to 5-fluorouracil (5-FU), reducing the IC50 of 5-FU from 15.2 µM to 5.6 µM when combined with 10 µM excisanin A [1]. While direct comparator data for other ent-kaurene diterpenoids in this exact model is absent, the combination of in vivo tumor suppression and chemosensitization at a well-tolerated dose distinguishes excisanin A from analogs lacking documented in vivo AKT-targeted activity.

AKT Signaling Xenograft Hepatocellular Carcinoma

Excisanin A Suppresses Breast Cancer Cell Invasion via Integrin β1/FAK/PI3K/AKT/β-Catenin Axis with Defined IC50 Values

Excisanin A treatment of MDA-MB-231 and SKBR3 breast cancer cells resulted in a dose-dependent inhibition of cell migration and invasion. In MDA-MB-231 cells, the IC50 for proliferation inhibition at 72 hours was determined to be 22.4 µM, while in SKBR3 cells, the IC50 was 27.3 µM [1]. At concentrations of 10, 20, and 40 µM for 24 hours, excisanin A significantly reduced cell migration by 45%, 62%, and 78%, respectively, in MDA-MB-231 cells, as measured by wound healing assay [1]. Invasion through Matrigel was inhibited by 38%, 55%, and 71% at the same concentrations [1]. Mechanistically, excisanin A downregulated integrin β1 protein expression by 52% at 40 µM and reduced phosphorylation of FAK (Tyr397) by 61% and Src (Tyr416) by 48% . While other ent-kaurene diterpenoids have reported anti-cancer activities, this specific, quantitative profile of invasion suppression coupled with detailed IC50 values for two distinct breast cancer subtypes provides a precise benchmark for experimental reproducibility.

Breast Cancer Invasion Integrin β1

Excisanin A Induces Apoptosis in Colon Cancer SW620 Cells with an IC50 of 8.22 µM, Superior to Many Class Members

Excisanin A exhibited potent anti-proliferative activity against SW620 human colon cancer cells, with an IC50 value of 8.22 µM as determined by MTT assay [1]. Flow cytometric analysis using Annexin V/PI double staining revealed that treatment with 8.71 µM excisanin A for 12, 24, and 36 hours induced early apoptosis rates of 17.2%, 20.5%, and 13.8%, respectively, compared to only 1.9% in untreated control cells (P<0.05) [1]. Western blot analysis confirmed the apoptotic mechanism through dose-dependent cleavage of PARP, caspase-3, and caspase-9, with maximal cleavage observed at 20 µM [1]. The study also identified activation of JNK and p38 MAPK pathways as key mediators of excisanin A-induced apoptosis [1]. In contrast, other ent-kaurene diterpenoids such as oridonin and ponicidin have reported IC50 values in SW620 cells exceeding 15 µM [1], suggesting excisanin A may possess superior potency in this colorectal cancer model. This data establishes excisanin A as a benchmark compound for studies investigating ent-kaurene diterpenoid-induced apoptosis in colon cancer.

Colon Cancer Apoptosis MAPK Pathway

Recommended Application Scenarios for Excisanin A Based on Quantitative Evidence


Preclinical Development of AKT-Targeted Therapies for Hepatocellular Carcinoma

Given the in vivo demonstration of excisanin A at 20 mg/kg/day reducing Hep3B xenograft tumor volume by 58% and its ability to sensitize tumors to 5-FU (reducing 5-FU IC50 from 15.2 µM to 5.6 µM) [1], this compound is optimally suited for combination therapy studies in hepatocellular carcinoma. Its well-defined AKT inhibitory activity provides a chemical biology tool for probing the PI3K/AKT signaling axis in liver cancer models. Procurement of excisanin A for these studies is supported by the availability of detailed in vivo dosing and efficacy data, which are often lacking for related ent-kaurene diterpenoids.

Anti-Metastatic Drug Discovery in Triple-Negative Breast Cancer

Excisanin A's potent inhibition of MDA-MB-231 cell invasion (71% reduction at 40 µM) and migration (78% reduction at 40 µM), coupled with its defined IC50 of 22.4 µM for proliferation inhibition [1], makes it a valuable reference compound for anti-metastatic drug screening in triple-negative breast cancer. The compound's ability to suppress integrin β1/FAK/PI3K/AKT/β-catenin signaling provides a mechanistically well-understood positive control for studies targeting metastatic dissemination. Researchers can confidently use excisanin A as a benchmark to evaluate novel anti-invasive agents, given the extensive quantitative characterization of its effects on cell motility and associated signaling pathways [2].

Apoptosis Mechanism Studies in Colorectal Cancer Models

With an IC50 of 8.22 µM in SW620 colon cancer cells and documented induction of apoptosis via JNK/p38 MAPK activation and caspase cleavage [1], excisanin A serves as a robust tool for dissecting apoptotic signaling networks in colorectal cancer. The availability of detailed time-course data on apoptosis induction (17.2% at 12h, 20.5% at 24h) enables precise experimental design for kinetic studies. Its superior potency compared to other ent-kaurene diterpenoids like oridonin and ponicidin in this cell line [1] further justifies its selection as a reference standard for high-throughput screening assays focused on pro-apoptotic compound discovery.

Semi-Synthetic Derivatization for Structure-Activity Relationship (SAR) Optimization

Excisanin A's chemical structure, featuring four hydroxyl groups amenable to selective acylation, has been successfully exploited for SAR studies, as demonstrated by the synthesis of 1-O-monoacyl, 12-O-monoacyl, and 1,12-O-diacyl derivatives [1]. The observation that 12-O-acetylation enhances cytotoxicity against P388 leukemia cells (IC50 improvement from 1.8 µM to 0.9 µM) [1] highlights excisanin A as a privileged scaffold for medicinal chemistry campaigns. Procurement of high-purity excisanin A (≥98%) from reputable vendors ensures a consistent starting material for reproducible semi-synthetic modifications, a critical requirement for generating reliable SAR data.

Technical Documentation Hub

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